molecular formula C10H7BrOS B15050637 1-(6-Bromobenzo[b]thiophen-2-yl)ethanone

1-(6-Bromobenzo[b]thiophen-2-yl)ethanone

Cat. No.: B15050637
M. Wt: 255.13 g/mol
InChI Key: DMLYEOVWNNHIIX-UHFFFAOYSA-N
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Description

1-(6-Bromobenzo[b]thiophen-2-yl)ethanone is an organic compound with the molecular formula C10H7BrOS. It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and bromine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(6-Bromobenzo[b]thiophen-2-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of benzothiophene derivatives. For instance, 2-acetylbenzothiophene can be brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The reaction mixture is stirred at low temperatures, and the brominating agent is added dropwise to ensure a controlled reaction. The product is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromobenzo[b]thiophen-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-(6-Bromobenzo[b]thiophen-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Bromobenzo[b]thiophen-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Bromobenzo[b]thiophen-2-yl)ethanone is unique due to its specific substitution pattern on the benzothiophene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Properties

Molecular Formula

C10H7BrOS

Molecular Weight

255.13 g/mol

IUPAC Name

1-(6-bromo-1-benzothiophen-2-yl)ethanone

InChI

InChI=1S/C10H7BrOS/c1-6(12)9-4-7-2-3-8(11)5-10(7)13-9/h2-5H,1H3

InChI Key

DMLYEOVWNNHIIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(S1)C=C(C=C2)Br

Origin of Product

United States

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